molecular formula C6H7Cl3N2 B6152569 (3,5-dichloropyridin-4-yl)methanamine hydrochloride CAS No. 2731011-18-8

(3,5-dichloropyridin-4-yl)methanamine hydrochloride

Cat. No.: B6152569
CAS No.: 2731011-18-8
M. Wt: 213.5
InChI Key:
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Description

(3,5-dichloropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2·HCl. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methanamine group at the 4th position. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of (3,5-dichloropyridin-4-yl)methanamine hydrochloride often involves large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(3,5-dichloropyridin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the methanamine group .

Scientific Research Applications

(3,5-dichloropyridin-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (3,5-dichloropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dichloropyridin-4-yl)methanol
  • (3,5-dichloropyridin-4-yl)acetic acid
  • (3,5-dichloropyridin-4-yl)ethylamine

Uniqueness

(3,5-dichloropyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,5-dichloropyridin-4-yl)methanamine hydrochloride involves the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride in the presence of a reducing agent to form (3,5-dichloropyridin-4-yl)methanol. This intermediate is then reacted with ammonia in the presence of a dehydrating agent to form (3,5-dichloropyridin-4-yl)methanamine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,5-dichloropyridine", "formaldehyde", "ammonium chloride", "reducing agent", "ammonia", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-dichloropyridine is reacted with formaldehyde and ammonium chloride in the presence of a reducing agent to form (3,5-dichloropyridin-4-yl)methanol.", "Step 2: (3,5-dichloropyridin-4-yl)methanol is reacted with ammonia in the presence of a dehydrating agent to form (3,5-dichloropyridin-4-yl)methanamine.", "Step 3: (3,5-dichloropyridin-4-yl)methanamine is reacted with hydrochloric acid to form (3,5-dichloropyridin-4-yl)methanamine hydrochloride." ] }

CAS No.

2731011-18-8

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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